molecular formula C9H8N4 B11916758 (Z)-quinoxalin-2-ylmethylidenehydrazine

(Z)-quinoxalin-2-ylmethylidenehydrazine

Katalognummer: B11916758
Molekulargewicht: 172.19 g/mol
InChI-Schlüssel: QJAPITNNBHKWAV-SDQBBNPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-quinoxalin-2-ylmethylidenehydrazine is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-quinoxalin-2-ylmethylidenehydrazine typically involves the condensation of quinoxaline-2-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of quinoxaline-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of quinoxaline-2-ylmethylamine.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazine moiety, where nucleophiles such as alkyl halides or acyl chlorides can replace one of the hydrogen atoms, forming substituted hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products:

    Oxidation: Quinoxaline-2-carboxylic acid derivatives.

    Reduction: Quinoxaline-2-ylmethylamine.

    Substitution: Substituted hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: (Z)-quinoxalin-2-ylmethylidenehydrazine is used as an intermediate in the synthesis of various heterocyclic compounds

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.

Medicine: The compound’s hydrazine moiety is of interest in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules. It is explored for its potential to inhibit specific enzymes involved in disease pathways.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of (Z)-quinoxalin-2-ylmethylidenehydrazine involves its interaction with biological targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the quinoxaline ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes such as monoamine oxidase and tyrosinase, which are involved in neurotransmitter metabolism and melanin synthesis, respectively.

    Receptors: It may interact with GABA receptors and other neurotransmitter receptors, influencing neuronal signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    Quinoxaline: The parent compound of (Z)-quinoxalin-2-ylmethylidenehydrazine, lacking the hydrazine moiety.

    Quinoxaline-2-carbaldehyde: A precursor in the synthesis of this compound.

    Quinoxaline-2-ylmethylamine: A reduction product of this compound.

Uniqueness: this compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Eigenschaften

Molekularformel

C9H8N4

Molekulargewicht

172.19 g/mol

IUPAC-Name

(Z)-quinoxalin-2-ylmethylidenehydrazine

InChI

InChI=1S/C9H8N4/c10-12-6-7-5-11-8-3-1-2-4-9(8)13-7/h1-6H,10H2/b12-6-

InChI-Schlüssel

QJAPITNNBHKWAV-SDQBBNPISA-N

Isomerische SMILES

C1=CC=C2C(=C1)N=CC(=N2)/C=N\N

Kanonische SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.